molecular formula C26H22ClNO5S2 B11671255 (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671255
M. Wt: 528.0 g/mol
InChI Key: VIDZSRSVUNSYFH-KQWNVCNZSA-N
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Description

The compound “(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a benzylidene group, and various substituents such as chloro, methoxy, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Thiazolidinone Core: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidinone core with an appropriate benzaldehyde derivative in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, or thiourea can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce benzyl derivatives, and substitution could result in various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies on its interaction with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers, coatings, or catalysts. Its unique chemical properties can be harnessed to improve the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships can provide a deeper understanding of its mode of action.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{3-chloro-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but lacks the methoxy group at the 5-position.

    (5Z)-5-{3-chloro-5-methoxy-4-[2-(2-ethoxyphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but has an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of the compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. Comparing its properties with those of similar compounds can highlight its potential advantages and applications.

Properties

Molecular Formula

C26H22ClNO5S2

Molecular Weight

528.0 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H22ClNO5S2/c1-30-20-10-6-7-11-21(20)32-12-13-33-24-19(27)14-17(15-22(24)31-2)16-23-25(29)28(26(34)35-23)18-8-4-3-5-9-18/h3-11,14-16H,12-13H2,1-2H3/b23-16-

InChI Key

VIDZSRSVUNSYFH-KQWNVCNZSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

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